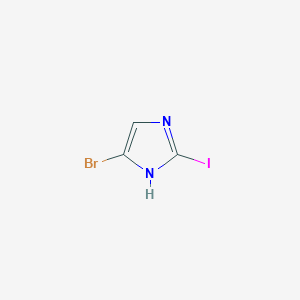

5-bromo-2-iodo-1H-imidazole

CAS No.: 857811-78-0

Cat. No.: VC5212815

Molecular Formula: C3H2BrIN2

Molecular Weight: 272.871

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 857811-78-0 |

|---|---|

| Molecular Formula | C3H2BrIN2 |

| Molecular Weight | 272.871 |

| IUPAC Name | 5-bromo-2-iodo-1H-imidazole |

| Standard InChI | InChI=1S/C3H2BrIN2/c4-2-1-6-3(5)7-2/h1H,(H,6,7) |

| Standard InChI Key | GUDYQYMPJAGBCR-UHFFFAOYSA-N |

| SMILES | C1=C(NC(=N1)I)Br |

Introduction

Structural and Molecular Characteristics

The molecular structure of 5-bromo-2-iodo-1H-imidazole consists of a five-membered aromatic ring containing two nitrogen atoms at non-adjacent positions, with bromine and iodine substituents introducing significant steric and electronic effects. The presence of heavy halogens increases molecular polarizability, making the compound amenable to cross-coupling reactions such as Suzuki-Miyaura or Ullmann-type couplings.

Crystallographic Insights

Although no direct crystallographic data for 5-bromo-2-iodo-1H-imidazole is available, related compounds like 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde offer structural parallels. In such analogs, halogen atoms induce non-coplanar arrangements between aromatic rings due to steric hindrance. For example, the dihedral angle between the indole and iodobenzene rings in the aforementioned compound is approximately 84.7°, highlighting the conformational flexibility imparted by bulky substituents .

Spectroscopic Properties

-

NMR Spectroscopy: The -NMR spectrum of analogous imidazole derivatives typically shows deshielded aromatic protons adjacent to halogen atoms, with coupling constants indicative of spin-spin interactions.

-

IR Spectroscopy: Stretching vibrations for C-Br and C-I bonds appear in the 550–650 cm and 500–600 cm ranges, respectively.

Synthetic Methodologies

Halogenation Strategies

Synthesis of 5-bromo-2-iodo-1H-imidazole likely involves sequential halogenation of the parent imidazole ring. A plausible route includes:

-

Bromination: Electrophilic aromatic substitution using bromine (Br) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst.

-

Iodination: Subsequent iodination at the 2-position via directed ortho-metalation or halogen exchange reactions.

Example Protocol from Analogous Systems

A related synthesis of 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde involves:

-

Step 1: Deprotonation of 5-bromo-1H-indole-3-carbaldehyde with sodium hydride in anhydrous DMF.

-

Step 2: Acylation with 2-iodobenzoyl chloride at 0°C, followed by gradual warming to room temperature .

Table 1: Key Reaction Parameters for Halogenated Imidazole Synthesis

| Parameter | Conditions |

|---|---|

| Temperature | 0°C to 25°C (controlled exotherm) |

| Solvent | Anhydrous DMF or THF |

| Catalyst | NaH or LDA |

| Reaction Time | 2–6 hours |

| Yield | 50–60% (after purification) |

Chemical Reactivity and Functionalization

Substitution Reactions

The bromine and iodine atoms serve as leaving groups, enabling nucleophilic aromatic substitution (NAS) with amines, thiols, or alkoxides. For instance:

Iodine’s superior leaving group ability compared to bromine facilitates selective substitution at the 2-position under mild conditions.

Cross-Coupling Applications

The compound’s halogen atoms are pivotal in metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed arylation using boronic acids.

-

Ullmann Reaction: Copper-mediated coupling with aryl halides to form biaryl structures.

Future Directions

-

Crystallographic Studies: Single-crystal X-ray diffraction would elucidate precise bond lengths and intermolecular interactions.

-

Catalytic Optimization: Developing greener synthetic routes using photoredox catalysis or flow chemistry.

-

Biological Screening: Evaluating bioactivity against drug-resistant pathogens or cancer cell lines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume